molecular formula C10H19NO B13174541 1-Cyclopropyl-4-ethylpiperidin-4-ol

1-Cyclopropyl-4-ethylpiperidin-4-ol

Cat. No.: B13174541
M. Wt: 169.26 g/mol
InChI Key: KHTHEYNKNKMTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-ethylpiperidin-4-ol is a piperidine derivative characterized by a cyclopropyl group attached to the nitrogen atom and an ethyl group attached to the fourth carbon of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-ethylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 4-ethylpiperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-ethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, reduced piperidine derivatives, and substituted piperidine compounds .

Scientific Research Applications

1-Cyclopropyl-4-ethylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-4-methylpiperidin-4-ol
  • 1-Cyclopropyl-4-isopropylpiperidin-4-ol
  • 1-Cyclopropyl-4-phenylpiperidin-4-ol

Uniqueness

1-Cyclopropyl-4-ethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-cyclopropyl-4-ethylpiperidin-4-ol

InChI

InChI=1S/C10H19NO/c1-2-10(12)5-7-11(8-6-10)9-3-4-9/h9,12H,2-8H2,1H3

InChI Key

KHTHEYNKNKMTGA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C2CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.